[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate
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Overview
Description
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a methylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate typically involves a multi-step process. The initial step often includes the sulfonylation of 2,5-dimethylphenylamine with a suitable sulfonyl chloride under basic conditions to form the sulfonylamino intermediate. This intermediate is then reacted with 4-methylbenzoic acid or its derivatives under esterification conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like sodium hydroxide, and catalysts such as sulfuric acid for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
Dichloroaniline: Contains chlorine atoms instead of the sulfonyl group, resulting in distinct chemical properties and uses.
Uniqueness
[4-[(2,5-Dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate is unique due to its combination of a sulfonylamino group and a methylbenzoate moiety, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical interactions and stability under various conditions.
Properties
IUPAC Name |
[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-15-5-8-18(9-6-15)22(24)27-20-12-10-19(11-13-20)23-28(25,26)21-14-16(2)4-7-17(21)3/h4-14,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXQEOSETSGSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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